

Technical Guide: Protriptyline-D3 Metabolic Pathway & Degradation Profile

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Compound of Interest

Compound Name: PROTRIPTYLINE-D3

CAS No.: 136765-50-9

Cat. No.: B588566

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Executive Summary

Protriptyline-D3 (N-methyl-d3-protriptyline) is the stable isotope-labeled analog of the tricyclic antidepressant (TCA) protriptyline.[1] It serves as the gold-standard internal standard (IS) for the quantification of protriptyline in biological matrices via LC-MS/MS.

The critical technical consideration for this compound is the position of the deuterium label on the N-methyl group. Because the primary metabolic pathway of protriptyline involves N-demethylation, the metabolic fate of the label differs from the parent drug's core structure. This guide details the divergence between parent and IS metabolism, the specific degradation vulnerabilities of the secondary amine, and the self-validating analytical protocols required for rigorous data integrity.

Chemical Identity & Isotopic Architecture

Parameter	Specification
Compound Name	Protriptyline-D3 Hydrochloride
Chemical Name	N-(methyl-d3)-5H-dibenzo[a,d]cycloheptene-5-propanamine hydrochloride
CAS Number	1435934-21-6 (Free base form often cited)
Molecular Formula	C ₁₉ H ₁₈ D ₃ N[1][2][3][4][5][6][7] · HCl
Molecular Weight	266.42 g/mol (Free Base) / 302.88 g/mol (Salt)
Label Position	N-Methyl group (CD ₃)
Isotopic Purity	Typically ≥ 99% Deuterium

Isotopic Stability & Kinetic Isotope Effect (KIE)

The deuterium label is located on the terminal methyl group attached to the nitrogen.

- **Chemical Stability:** The C-D bond is shorter and stronger than the C-H bond, rendering the methyl group chemically stable under standard storage conditions. Exchange with solvent protons does not occur at the methyl position (unlike the amine N-H proton).
- **Metabolic Instability:** The label is metabolically labile. If the molecule undergoes N-demethylation (the major metabolic route), the CD₃ group is cleaved, resulting in an unlabeled metabolite.

Metabolic Pathway: Parent vs. Deuterated

Understanding the metabolic divergence is crucial for interpreting MS data. While the parent drug produces active metabolites, the D3 internal standard will lose its mass shift if it enters the primary metabolic pathway.

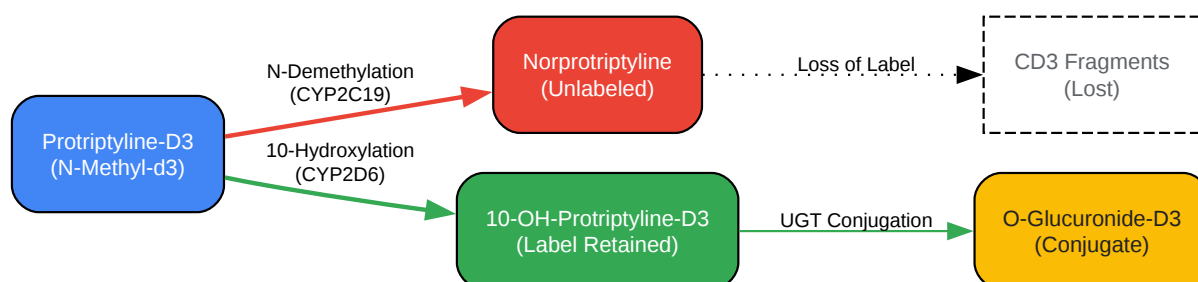
Primary Pathways

- **N-Demethylation (Major):** Mediated by CYP450 enzymes (primarily CYP2C19, with contributions from CYP1A2/3A4). This reaction removes the N-methyl group.

- Parent: Forms Norprotriptyline (Desmethylprotriptyline).
- **Protriptyline-D3**:^{[1][4]} Forms Unlabeled Norprotriptyline. The D3 label is lost as formaldehyde-d2/d3.
- 10-Hydroxylation (Minor): Mediated largely by CYP2D6. Occurs at the benzylic carbon on the central ring.
 - Parent: Forms 10-Hydroxyprotriptyline.
 - **Protriptyline-D3**:^{[1][4]} Forms 10-Hydroxy**protriptyline-D3**. The label is retained.

Metabolic Pathway Diagram (DOT)

The following diagram illustrates the fate of the deuterium label during metabolism.



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Figure 1: Metabolic divergence of **Protriptyline-D3**. Note the loss of the isotopic tag during the N-demethylation pathway.

Degradation Profile & Stability

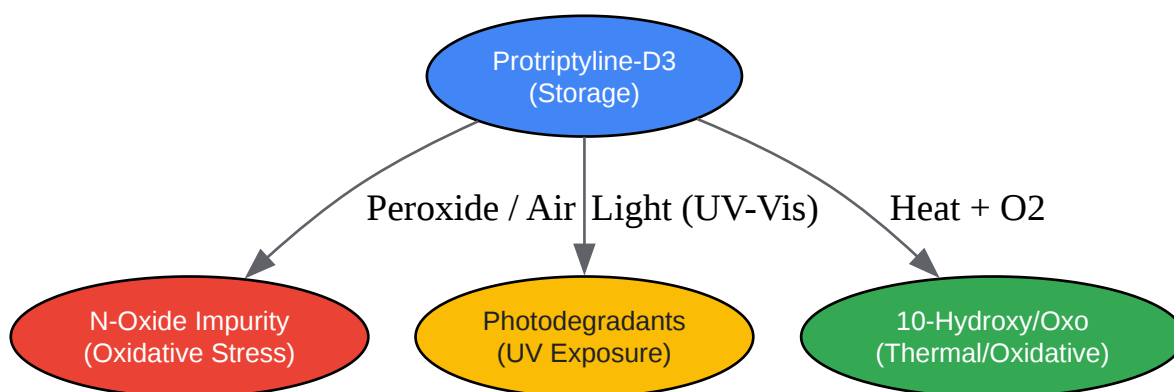
Researchers must distinguish between metabolic degradation (in vivo) and chemical degradation (in vitro/storage).

Forced Degradation Pathways

Protriptyline-D3 is a secondary amine with a tricyclic core. It is susceptible to specific stress conditions.^{[7][8]}

Stress Condition	Primary Degradation Product	Mechanism	D3 Label Status
Oxidation (H ₂ O ₂)	Protriptyline-D3 N-Oxide	Electrophilic attack on Nitrogen	Retained
Photolysis (UV)	Polymer/Cyclized variants	Radical-mediated ring closure	Retained (Usually)
Acid/Base Hydrolysis	Stable (Core is robust)	N/A	Retained
Thermal (>60°C)	10-Oxo-Protriptyline-D3	Benzylic oxidation	Retained

Degradation Logic Diagram



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Figure 2: Primary chemical degradation pathways for **Protriptyline-D3** under stress conditions.

Analytical Protocol: Self-Validating LC-MS/MS

To ensure scientific integrity, the analytical method must account for the isotopic mass shift and potential back-exchange.

Mass Spectrometry Transitions (MRM)

The fragmentation of Protriptyline typically involves the loss of the amine side chain or the formation of the tropylium-like ring ion.

- Precursor Ion (Q1): Protonated molecule $[M+H]^+$.
- Product Ion (Q3): The tropylium core (m/z 155) or the side chain fragment.

Critical Note: If the Q3 fragment is the tricyclic ring system (m/z 191 or 155), it does not contain the N-methyl group. Therefore, the product ion mass is identical for both Parent and D3. Specificity is achieved solely by the Q1 mass shift.

Analyte	Precursor (Q1)	Product (Q3)	Collision Energy (eV)	Structural Origin of Fragment
Protriptyline	264.2	155.1	25	Dibenzo-cycloheptene Ring
Protriptyline-D3	267.2	155.1	25	Dibenzo-cycloheptene Ring (Label Lost)
Alt. Transition	267.2	191.1	20	Loss of Dimethylamine-d3

Step-by-Step Extraction Protocol (Self-Validating)

This protocol uses a "Internal Standard First" approach to validate recovery and matrix effect compensation.

- IS Spiking: Add 20 μL of **Protriptyline-D3** working solution (100 ng/mL in MeOH) to 100 μL of plasma before any other step.
 - Validation: This ensures the IS experiences the exact same extraction efficiency as the analyte.
- Alkaline Modification: Add 50 μL of 0.5 M Na_2CO_3 (pH ~11).

- Causality: Protriptyline is a base (pKa ~10). High pH suppresses ionization, driving the drug into the organic phase.
- Liquid-Liquid Extraction (LLE): Add 600 μ L of Hexane:Isoamyl Alcohol (98:2). Vortex 5 mins.
 - Selectivity: Non-polar solvent minimizes extraction of polar interferences (phospholipids).
- Separation: Centrifuge at 10,000 x g for 5 mins. Freeze the aqueous layer (dry ice bath) and decant the organic top layer.
- Reconstitution: Evaporate organic layer under N₂. Reconstitute in 100 μ L Mobile Phase (20% ACN / 80% Water + 0.1% Formic Acid).
 - Check: Inject.[6][9] If D3 peak area varies >15% between samples, matrix suppression is occurring.

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